![molecular formula C22H27N3O6S2 B4012451 N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4012451.png)
N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide
Overview
Description
N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide, also known as NVP-BEZ235, is a novel dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This compound has shown great potential in cancer research due to its ability to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines.
Mechanism of Action
N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide inhibits the PI3K and mTOR signaling pathways by binding to the ATP-binding site of these enzymes. This prevents the phosphorylation of downstream targets, leading to inhibition of cell proliferation and induction of apoptosis. In addition, N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the Akt signaling pathway, which is frequently activated in cancer cells.
Biochemical and Physiological Effects:
N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the PI3K and mTOR signaling pathways, N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to induce autophagy in cancer cells. Autophagy is a cellular process that degrades damaged or unwanted cellular components, and is frequently dysregulated in cancer cells. N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is an important process in tumor growth, as tumors require a blood supply in order to grow and metastasize.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide is its ability to inhibit both the PI3K and mTOR signaling pathways. This makes it a valuable tool for studying the role of these pathways in cancer cells. In addition, N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation of N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide is its poor solubility in water, which can make it difficult to use in in vivo experiments.
Future Directions
There are many potential future directions for research on N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the development of more soluble analogs of N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide, which would make it easier to use in in vivo experiments. In addition, there is interest in combining N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide with other cancer treatments, such as immunotherapy, to enhance its efficacy. Finally, there is interest in studying the role of N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide in other diseases, such as neurodegenerative disorders, where the PI3K and mTOR pathways are also dysregulated.
Scientific Research Applications
N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied in cancer research due to its ability to inhibit the PI3K and mTOR signaling pathways. These pathways are frequently altered in cancer cells, leading to uncontrolled cell growth and proliferation. N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to enhance the efficacy of other cancer treatments, such as radiation and chemotherapy.
properties
IUPAC Name |
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S2/c1-17-7-8-20(33(29,30)25-11-13-31-14-12-25)16-21(17)23-22(26)18-5-4-6-19(15-18)32(27,28)24-9-2-3-10-24/h4-8,15-16H,2-3,9-14H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVMBFMWRCFUPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.